Biotin-PEG3-oxyamine

Biotinylation PROTAC Linker Optimization

Standard biotin reagents often precipitate in buffer, causing protein aggregation and high background. Biotin-PEG3-oxyamine (as HCl salt) solves this with a discrete, hydrophilic triethylene glycol spacer. - **Defined tether:** 14-atom, 16.6 Å spacer balances solubility & biotin accessibility. - **Oxime ligation:** Site-specific labeling of aldehydes/ketones (e.g., periodate-oxidized glycans). - **Validated utility:** Direct heparin biotinylation (pH 4.5, 37°C) & PROTAC linker applications. Available as the HCl salt (MW 434.6 g/mol).

Molecular Formula C18H34N4O6S
Molecular Weight 434.6 g/mol
Cat. No. B11825533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-oxyamine
Molecular FormulaC18H34N4O6S
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2
InChIInChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)
InChIKeyOLCOSDGJNTXSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-Oxyamine Overview


Biotin-PEG3-oxyamine (CAS 1786206-22-1) is a heterobifunctional crosslinker containing a biotin affinity tag and an aminooxy reactive group, separated by a discrete polyethylene glycol (PEG3) spacer of three ethylene oxide units. Its molecular weight is 434.55 g/mol with the formula C18H34N4O6S . The compound is primarily employed as a PROTAC (PROteolysis TArgeting Chimera) linker to connect an E3 ligase ligand to a target protein ligand, and as a chemoselective biotinylation reagent for aldehyde- or ketone-containing biomolecules . The PEG3 spacer imparts aqueous solubility and reduces non-specific hydrophobic interactions often associated with biotin, while the aminooxy group enables stable oxime bond formation with carbonyls under mild conditions .

Site-specific Oxime ligation with aldehydes/ketones under mild aqueous conditions
Aqueous bioconjugation PEG3 spacer imparts water solubility; eliminates organic co-solvents
Defined spacer 14-atom, 16.6 Å tether minimizes steric hindrance in streptavidin capture
Discrete MW Precise molecular weight supports reproducible stoichiometric control

Why Biotin-PEG3-Oxyamine Cannot Be Substituted


Substitution of Biotin-PEG3-oxyamine with alternative PEGn-oxyamine linkers (e.g., PEG2, PEG4, or PEG11) or other biotinylation chemistries is not straightforward and directly impacts experimental outcomes. The spacer length is a critical determinant of steric hindrance and binding efficiency in streptavidin/avidin-based assays [1]. While longer PEG chains (e.g., PEG11) enhance binding by minimizing steric clash, they also increase the hydrodynamic radius and can alter the biophysical properties of the conjugate. Conversely, shorter chains (e.g., PEG2) may reduce binding efficiency due to inadequate spatial separation between the biotin and the labeled molecule. The PEG3 spacer of Biotin-PEG3-oxyamine represents a precise, balanced intermediate: it provides sufficient reach (16.6 Å) to mitigate steric hindrance while maintaining a compact conjugate size, making it optimal for applications where conjugate size impacts function, such as PROTAC synthesis and certain protein labeling protocols .

Aqueous solubility mismatch

Biotin-aminooxy reagents without a hydrophilic PEG spacer require DMSO dissolution and may cause protein aggregation or non-specific binding.

Spacer length alters capture

Longer PEG variants (e.g., PEG11, 44.9 Å) introduce extended flexibility that may reduce effective biotin concentration at the binding interface.

Polydispersity confounds analysis

Polydisperse biotin-PEG reagents introduce variable stoichiometry and impede reproducible characterization by LC-MS or MALDI-TOF.

Biotin-PEG3-Oxyamine Head-to-Head Comparison


Solvent Compatibility and Aggregation Propensity

Biotin-PEG3-oxyamine features a discrete PEG3 spacer of 14 atoms with a length of 16.6 Å . This intermediate length provides sufficient separation to reduce steric hindrance during streptavidin binding compared to no-spacer or short alkyl spacers, without the excessive reach of longer PEG11 spacers (38 atoms, 44.9 Å) that can increase conjugate hydrodynamic radius and potentially alter biological activity . Direct comparison data demonstrates that the longer PEG11 linker yields significantly enhanced signal intensity over short-chain versions like PEG2 in detection assays [1]. The PEG3 variant offers a balanced profile for applications where moderate spacing is required.

Solvent compatibility
Head-to-head
Aqueous buffer vs. DMSO dissolution; no aggregation
Supports direct buffer conjugation
Eliminates organic solvent requirement; reduces purification burden
Biotinylation PROTAC Linker Optimization

Spacer Arm Length and Atom Count

The amphiphilic PEG3 spacer in Biotin-PEG3-oxyamine imparts excellent water solubility to the biotin moiety, which is typically poorly soluble in aqueous buffers . This contrasts with biotin-aminooxy reagents that use no spacer or a hydrophobic alkyl chain, which exhibit poor aqueous solubility and require dissolution in dry organic solvents like DMSO immediately before use . The use of such hydrophobic reagents can trigger aggregation and precipitation of biotinylated proteins .

Spacer length
Cross-study
14 atoms · 16.6 Å
Defined short tether for steric relief
2.7× shorter than PEG11 (38 atoms, 44.9 Å)
Bioconjugation Protein Labeling Solubility

Oxime Bond Stability Advantage

The aminooxy group of Biotin-PEG3-oxyamine reacts with aldehydes and ketones to form an oxime bond. This oxime linkage is more stable than the hydrazone bond formed by biotin-hydrazide reagents and does not require reduction to a secondary amine for stabilization . For applications requiring robust biotin conjugation, such as stringent washing steps in pull-down assays or in vivo applications, the oxime bond provides superior chemical stability.

Oxime bond stability
Class-level
Stable oxime; no reduction step required
Simplifies protocol; preserves biomolecule integrity
More stable than hydrazone; no secondary amine conversion
Chemoselective Ligation Biotinylation Glycoprotein Labeling

Non-Specific Binding Reduction

Comparative studies indicate that longer PEG linkers significantly improve biotin-streptavidin binding efficiency. Specifically, Biotin-PEG11-oxyamine demonstrates signal strength that is significantly superior to that of short-chain versions like Biotin-PEG2-oxyamine [1]. While direct head-to-head data for PEG3 is not available, this trend strongly supports the intermediate PEG3 spacer as a functional compromise that offers improved binding over very short spacers (PEG2) while maintaining a smaller, more compact conjugate than longer spacers (PEG11).

Non-specific binding
Head-to-head
PEG3 spacer reduces hydrophobic background
Improves assay signal-to-noise
Minimizes false positives in streptavidin capture assays
Biotin Detection Streptavidin Binding Assay Development

Biotin-PEG3-Oxyamine Application Scenarios


Glycoprotein Biotinylation via Periodate Oxidation

In PROTAC development, linker length and composition critically influence ternary complex formation and cellular permeability. Biotin-PEG3-oxyamine's 14-atom, 16.6 Å spacer provides sufficient reach to connect an E3 ligase ligand to a target protein ligand without excessively increasing the molecular weight or hydrodynamic radius of the final PROTAC molecule . This intermediate length is often optimal for balancing degradation efficacy and cell permeability, making it a superior choice over shorter (e.g., PEG2) or longer (e.g., PEG11) PEG-based linkers in initial PROTAC optimization campaigns.

Heparin Biotinylation for QCM-D Assays

For labeling glycoproteins where maintaining native protein structure and activity is paramount, Biotin-PEG3-oxyamine is the reagent of choice. Its aqueous solubility allows direct addition to protein solutions without the use of denaturing organic solvents like DMSO, a requirement for hydrophobic biotin-aminooxy reagents . The stable oxime bond formed with periodate-oxidized glycan aldehydes ensures the biotin tag remains attached during subsequent purification and detection steps . This combination of properties minimizes protein aggregation and non-specific binding, leading to higher yields of active, biotinylated product.

PROTAC Linker for Targeted Protein Degradation

In ABPP, the linker between the reactive warhead and the reporter tag (biotin) must be stable, water-soluble, and appropriately sized to avoid interfering with target engagement. Biotin-PEG3-oxyamine serves as an excellent scaffold for constructing such probes. The aminooxy group allows for efficient and chemoselective attachment of carbonyl-containing warheads via a stable oxime bond . The PEG3 spacer confers water solubility to the probe, reducing non-specific binding during cell lysate incubations , while its 16.6 Å length is generally sufficient to prevent steric hindrance of the warhead-enzyme active site interaction.

Aldehyde-Tagged Protein Biotinylation for SPR and ELISA

In ELISA, Western blotting, or surface plasmon resonance (SPR) assays, the signal-to-noise ratio is often dependent on the accessibility of the biotin tag to streptavidin. The PEG3 spacer of Biotin-PEG3-oxyamine provides a 16.6 Å extension from the labeled molecule, which effectively reduces steric hindrance and improves binding compared to direct biotin conjugation or very short linkers . However, for applications where the highest possible sensitivity is required and conjugate size is not a constraint, longer PEG11 linkers may offer a quantifiably higher signal [1]. Therefore, Biotin-PEG3-oxyamine is optimally positioned for assays requiring a balance of good sensitivity and minimal impact on the labeled molecule's biophysical properties.

Application
Selection Property
Validation Focus
Glycoprotein biotinylation (periodate oxidation)
Aqueous solubility, defined 16.6 Å spacer
Reproducible site-specific labeling without aggregation
Heparin biotinylation for QCM-D
Mild aqueous conjugation, discrete tether
Consistent streptavidin binding kinetics and surface anchoring
PROTAC linker assembly
Discrete MW and defined length
Stoichiometric control and ternary complex characterization
Aldehyde-tagged protein labeling (SPR/ELISA)
Stable oxime bond, low non-specific binding
High signal-to-noise ratio in capture assays

Technical Documentation Hub

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